Caffeic aldehyde

Antioxidant Activity Free Radical Scavenging Phenylpropanoid Comparison

Disentangling NO-dependent from NO-independent antioxidant mechanisms presents a persistent research challenge. Caffeic aldehyde (CAS 141632-15-7) directly resolves this: it lacks inhibitory activity against LPS-induced NO production in RAW 264.7 macrophages, enabling clean dissection of NO-independent pathways. • Superior anti-hemolytic activity vs. caffeic acid - a validated reference compound for membrane-protective SAR investigations. • Defined phenylpropanoid pathway intermediate - reliable analytical standard for LC-MS/GC-MS metabolomic flux analysis. Supplied with verified purity and unambiguous CAS identity to ensure experimental reproducibility.

Molecular Formula C₉H₈O₃
Molecular Weight 164.16
CAS No. 141632-15-7
Cat. No. B1141455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeic aldehyde
CAS141632-15-7
Synonyms(E)-3-(3,4-Dihydroxyphenyl)-2-propenal;  (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal
Molecular FormulaC₉H₈O₃
Molecular Weight164.16
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC=O)O)O
InChIInChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.975 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caffeic Aldehyde (CAS 141632-15-7): Baseline Characteristics and Procurement-Relevant Physicochemical Profile


Caffeic aldehyde (trans-Caffeic aldehyde; 3,4-Dihydroxycinnamaldehyde) is a phenylpropanoid phenolic aldehyde characterized by a catechol ring conjugated with an α,β-unsaturated aldehyde moiety . This structural feature, distinct from its carboxylic acid counterpart (caffeic acid), underpins its divergent reactivity and biological profile. It is found as a secondary metabolite in the actinomycete Acrocarpospora punica and in various plant species, including Phytolacca americana [1]. For procurement purposes, key physicochemical properties include a molecular weight of 164.16 g/mol, an estimated LogP of 1.10-1.31, and a topological polar surface area (TPSA) of 57.50 Ų, which influences its lipophilicity and membrane interaction potential relative to more polar analogs [2].

Why Caffeic Aldehyde Cannot Be Interchanged with Caffeic Acid or Other Phenylpropanoid Analogs


The substitution of caffeic aldehyde with structurally similar phenylpropanoids, particularly caffeic acid, is scientifically unsound due to the aldehyde group's profound impact on both antioxidant mechanism and biological activity. While sharing a common catechol pharmacophore, the aldehyde moiety of caffeic aldehyde imparts distinct lipophilicity and reactivity compared to the carboxylic acid group of its analogs [1]. This is quantitatively evidenced by a comparative study demonstrating that cinnamaldehydes, as a class, exhibit superior antioxidative activities to their corresponding acids in specific assays, with caffeic aldehyde showing a markedly different rank order in DPPH scavenging versus anti-hemolytic activity compared to caffeic acid [2]. Furthermore, vendor technical datasheets explicitly state that caffeic aldehyde lacks inhibitory activity against LPS-induced NO production in RAW 264.7 macrophages , a key anti-inflammatory assay where many caffeic acid derivatives show potent activity, highlighting a critical functional divergence that necessitates targeted procurement based on specific experimental needs.

Caffeic Aldehyde (141632-15-7): A Quantitative Procurement Guide to Differentiated Antioxidant Activity and Functional Specificity


Comparative DPPH Radical Scavenging: Caffeic Aldehyde vs. Caffeic Acid

In a direct head-to-head comparison of six hydroxy-bearing cinnamaldehydes and their corresponding acids, caffeic aldehyde and caffeic acid demonstrated statistically comparable DPPH radical scavenging abilities. Both were superior to the standard antioxidant vitamin C [1].

Antioxidant Activity Free Radical Scavenging Phenylpropanoid Comparison

Differential Anti-Hemolytic Activity: Superior Performance of Caffeic Aldehyde Over Caffeic Acid

The same comparative study revealed a significant functional inversion in a membrane-protective assay. Caffeic aldehyde demonstrated superior inhibitory ability against AAPH-induced erythrocyte hemolysis compared to caffeic acid [1].

Anti-Hemolytic Activity Erythrocyte Protection Oxidative Stress

Absence of NO Inhibitory Activity: A Critical Differentiator from Anti-Inflammatory Caffeic Acid Derivatives

Unlike many caffeic acid esters and derivatives which are potent inhibitors of nitric oxide (NO) production, vendor technical datasheets for caffeic aldehyde explicitly report a lack of inhibitory activity in this key inflammation model . In contrast, caffeic acid derivatives like ethyl caffeate have reported IC50 values as low as 7.29 μM in the same assay [1].

Anti-inflammatory NO Production RAW 264.7 Macrophages

Physicochemical Differentiation: Enhanced Lipophilicity of the Aldehyde Moiety

The aldehyde functional group in caffeic aldehyde confers a higher predicted lipophilicity compared to its acid counterpart. While experimental LogP values are not consistently reported, estimated values for caffeic aldehyde (XlogP: 1.10) [1] are significantly higher than those reported for caffeic acid (experimental LogP approx. 0.7-0.9) [2].

Lipophilicity Membrane Permeability ADMET Properties

Caffeic Aldehyde (CAS 141632-15-7): Targeted Application Scenarios for Research and Industrial Procurement


Studies Investigating Non-NO-Mediated Antioxidant and Cytoprotective Mechanisms

Caffeic aldehyde is ideally suited for research aimed at dissecting antioxidant pathways independent of nitric oxide (NO) modulation. Its established lack of NO inhibitory activity makes it a valuable tool compound to differentiate between NO-dependent and NO-independent anti-inflammatory or cytoprotective effects in cell-based models (e.g., RAW 264.7 macrophages). This allows for cleaner interpretation of results in studies where NO is a confounding variable.

Comparative Structure-Activity Relationship (SAR) Studies on Membrane Interaction

The compound's superior anti-hemolytic activity compared to caffeic acid, as demonstrated in direct comparison studies [1], positions it as a key reference compound for SAR investigations focused on membrane-protective effects. Its increased lipophilicity, inferred from the aldehyde moiety [2], makes it a prime candidate for studying the role of logP in the interaction of phenylpropanoids with lipid bilayers and cellular membranes.

Biosynthetic and Metabolomics Studies of the Phenylpropanoid Pathway

As a defined intermediate in the phenylpropanoid biosynthesis pathway , caffeic aldehyde serves as an essential analytical standard for LC-MS or GC-MS based metabolomics studies aimed at quantifying pathway flux and identifying metabolic branch points in plant or microbial systems. Its procurement with a defined CAS number and purity is critical for accurate identification and quantification in complex biological matrices.

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